|

REACTION_CXSMILES

|

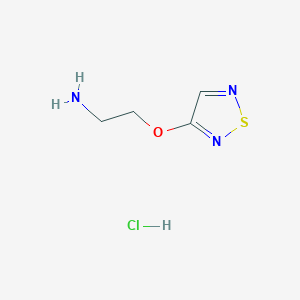

[ClH:1].C(OC([NH:9][CH2:10][CH2:11][O:12][C:13]1[CH:17]=[N:16][S:15][N:14]=1)=O)(C)(C)C>O1CCOCC1>[ClH:1].[NH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:17]=[N:16][S:15][N:14]=1 |f:3.4|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

3-[2-(t-butoxycarbonylamino)ethoxy]-1,2,5-thiadiazole

|

|

Quantity

|

1.17 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)NCCOC1=NSN=C1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Control Type

|

AMBIENT

|

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at ambient temperature for 2 days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

FILTRATION

|

|

Details

|

The resulting solid was collected by filtration

|

|

Type

|

WASH

|

|

Details

|

washed with ether

|

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.NCCOC1=NSN=C1

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 803 mg | |

| YIELD: PERCENTYIELD | 93% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |